2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 477851-35-7
Cat. No.: VC6419901
Molecular Formula: C17H13F3N4O
Molecular Weight: 346.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477851-35-7 |
|---|---|
| Molecular Formula | C17H13F3N4O |
| Molecular Weight | 346.313 |
| IUPAC Name | 2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C17H13F3N4O/c18-17(19,20)15-14(11-22-10-12-5-4-8-21-9-12)16(25)24(23-15)13-6-2-1-3-7-13/h1-9,11,23H,10H2 |
| Standard InChI Key | KPJZFUCORFQXOD-KAMYIIQDSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NCC3=CN=CC=C3 |
Introduction
2-Phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a molecular formula of C17H13F3N4O. This compound belongs to the pyrazolone class, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound's structure includes a pyrazolone ring, a phenyl group, a trifluoromethyl group, and a pyridinylmethylamino moiety, contributing to its unique chemical properties.
Synthesis and Preparation
The synthesis of 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. These may include condensation reactions between appropriate precursors, such as pyrazolone derivatives, pyridine-based amines, and trifluoromethyl-containing compounds. Specific synthesis protocols may vary depending on the availability of starting materials and desired purity levels.
Biological and Pharmaceutical Applications
Pyrazolone derivatives, including 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, are often investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Suppliers and Availability
This compound is available from specialized chemical suppliers, such as American Custom Chemicals Corporation, which offers it with a purity of 95.00% in various packaging options (1 mg, 5 mg, and 10 mg) . Other suppliers may include companies based in the United Kingdom and the United States.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume